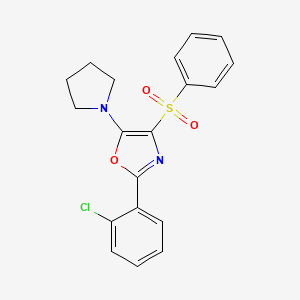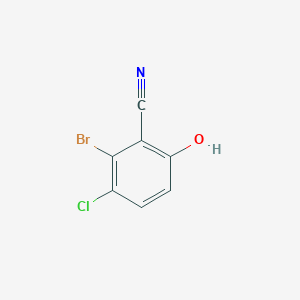![molecular formula C16H19NO4 B2730159 2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1865641-83-3](/img/structure/B2730159.png)
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid, also known as Boc-6-ACA, is a chemical compound that has been widely used in scientific research. It belongs to the class of bicyclic compounds and has a molecular formula of C18H23NO4.
Scientific Research Applications
Synthesis and Structural Analysis
One major area of research has been the synthesis of conformationally rigid analogues of bioactive compounds. For instance, Kubyshkin et al. (2009) developed a new analogue of 2-amino-adipic acid, utilizing a synthetic route that results in the 8-azabicyclo[3.2.1]octane skeleton. This approach demonstrates the compound's utility in exploring structural analogues of biologically relevant molecules (Kubyshkin et al., 2009).
Conformationally Constrained Dipeptide Isosteres
Research by Guarna et al. (1999) introduced a novel class of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These compounds were synthesized from tartaric acid and α-amino acids, showing potential as structural mimics of dipeptides, which could have implications in drug design and development (Guarna et al., 1999).
Oxidation and Cleavage Reactions
Hajipour et al. (1998) described the use of bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate as a mild and efficient oxidant for the cleavage of nitrogen double bonds and the oxidation of alcohols under anhydrous conditions. This highlights the compound's role in facilitating specific organic transformations, which is critical in synthetic chemistry (Hajipour et al., 1998).
Molecular Tiling and Structural Studies
Meehan et al. (1997) investigated the molecular tiling in the adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid, revealing insights into the hydrogen-bonding patterns and structural motifs that can emerge from the interaction of such compounds. This study contributes to our understanding of molecular assembly and the design of new materials (Meehan et al., 1997).
properties
IUPAC Name |
2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)13-8-12-6-7-14(13)17(9-12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMXYXDBGADMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
CAS RN |
1865641-83-3 |
Source


|
| Record name | 2-[(benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2730080.png)


![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)
![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)


![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)

![1-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2730096.png)

